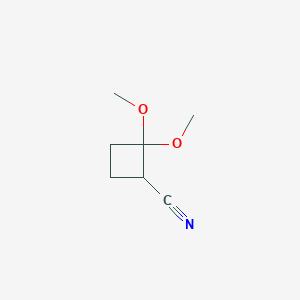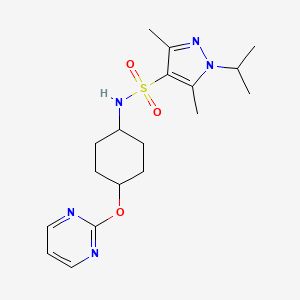
2,2-Dimethoxycyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,2-Dimethoxycyclobutane-1-carbonitrile” is a chemical compound with the CAS Number: 37447-58-8 . It has a molecular weight of 141.17 . The IUPAC name for this compound is 2,2-dimethoxycyclobutane-1-carbonitrile .
Molecular Structure Analysis
The InChI code for “2,2-Dimethoxycyclobutane-1-carbonitrile” is 1S/C7H11NO2/c1-9-7(10-2)4-3-6(7)5-8/h6H,3-4H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “2,2-Dimethoxycyclobutane-1-carbonitrile” are not available, similar compounds like Bicyclo[1.1.0]butanes (BCBs) have been studied extensively. They have been used in “strain-release” transformations, which have positioned BCBs to be powerful synthetic workhorses .
Physical And Chemical Properties Analysis
The physical form of “2,2-Dimethoxycyclobutane-1-carbonitrile” is liquid . It has a melting point of 31-32 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .
Safety and Hazards
The safety information for “2,2-Dimethoxycyclobutane-1-carbonitrile” indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
2,2-dimethoxycyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-9-7(10-2)4-3-6(7)5-8/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCDRIHMDSYWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(3-cyclopentylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2863263.png)
![1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2863264.png)



![Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate](/img/structure/B2863273.png)

![N-(3-chloro-4-methylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2863275.png)


![N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2863281.png)

![N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2863283.png)
methanone](/img/structure/B2863285.png)